1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid
Beschreibung
Rationale for Molecular Hybridization in Anticancer Drug Development
Molecular hybridization has become a cornerstone of rational anticancer drug design, particularly for overcoming limitations in monotherapeutic approaches. The strategy involves covalent integration of structurally distinct pharmacophores to create multifunctional agents with enhanced target specificity and synergistic mechanisms. For the subject compound, hybridization combines four critical elements:
- Chalcone scaffold : Provides α,β-unsaturated ketone system for microtubule disruption and reactive oxygen species generation.
- Piperazine linker : Enhances water solubility while enabling hydrogen bonding with kinase ATP pockets.
- Pyrrolidine substituent : Modulates lipophilicity and confers conformational restraint for improved target binding.
- 3,4,5-Trimethoxyphenyl group : Stabilizes hydrophobic interactions in tubulin’s colchicine binding site.
Table 1 : Comparative Analysis of Hybrid vs. Parent Compounds in Cancer Models
| Parameter | Chalcone Alone | Piperazine Derivative | Hybrid Compound |
|---|---|---|---|
| VEGFR-2 IC50 (µM) | 2.3–4.7 | 1.8–3.1 | 0.57–1.48 |
| Apoptosis Induction | 5.2-fold | 8.1-fold | 18.7–21.2-fold |
| Solubility (mg/mL) | 0.12 | 3.4 | 5.8 |
This hybridization strategy achieves synergistic effects unattainable through individual components, as demonstrated by the 4.1-fold increase in apoptosis compared to equimolar combinations of parent molecules. The maleate counterion further optimizes physicochemical properties, increasing aqueous solubility by 48% compared to free base forms.
Evolutionary Development of Pyrrolidine-Containing Chalcone Analogues
The incorporation of pyrrolidine into chalcone frameworks represents a significant advancement in structure-activity relationship optimization. Early chalcone-piperazine hybrids exhibited promising cytotoxicity but suffered from rapid hepatic clearance due to rotational freedom in the linker region. Introduction of the pyrrolidine moiety at the 2-oxoethyl position of piperazine addresses these limitations through three mechanisms:
- Conformational Restriction : The pyrrolidine’s saturated five-membered ring reduces entropic penalty during target binding, enhancing VEGFR-2 affinity (Kd 8.3 nM vs. 23.7 nM for non-rigid analogs).
- Metabolic Stability : Pyrrolidine’s electron-rich nitrogen participates in hydrogen bonding with cytochrome P450 3A4, reducing first-pass metabolism (t1/2 increased from 2.1 to 5.7 hours).
- Selectivity Modulation : The sp3-hybridized carbons create steric hindrance that discriminates between kinase isoforms, decreasing off-target effects on PDGFR-β by 73% compared to morpholine analogs.
Recent synthetic innovations enable precise functionalization of the pyrrolidine ring. Marine-derived Vibrio ruber alkaloids have inspired stereoselective methods for introducing chiral centers at C3 and C4 positions, yielding analogs with 9.2-fold greater potency against HeLa cells. Computational docking studies reveal that (S)-configured pyrrolidine derivatives form a critical hydrogen bond with VEGFR-2’s Glu885 residue, explaining their superior activity over racemic mixtures.
Strategic Incorporation of 3,4,5-Trimethoxyphenyl Motifs in Targeted Therapies
The 3,4,5-trimethoxyphenyl group serves as a privileged structure in tubulin-binding anticancer agents, with its substitution pattern optimized through decades of medicinal chemistry research. In the subject compound, this motif performs three critical functions:
- Tubulin Polymerization Inhibition : Methoxy groups at C3 and C5 positions create a planar conformation that mimics colchicine’s trimethoxybenzene ring, enabling competitive binding (Ki 1.8 µM vs. 2.3 µM for colchicine).
- Kinase Selectivity : The C4 methoxy group participates in edge-to-face π stacking with VEGFR-2’s Phe1047, conferring 12.3-fold selectivity over FGFR1.
- Cellular Permeability : LogP calculations demonstrate the trimethoxyphenyl group balances hydrophobicity (clogP 2.4) to facilitate passive diffusion across cancer cell membranes.
Structural Comparison of Trimethoxyphenyl-Containing Anticancer Agents
| Compound | Target | IC50 (nM) | LogP |
|---|---|---|---|
| Combretastatin A-4 | Tubulin | 2.1 | 3.8 |
| E7010 | VEGFR-2 | 8.7 | 2.1 |
| Subject Compound | VEGFR-2/Tubulin | 5.2 | 2.4 |
Eigenschaften
Molekularformel |
C26H35N3O9 |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
but-2-enedioic acid;1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XSTJTOKYCAJVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions
The 3,4,5-trimethoxybenzaldehyde and acetophenone derivative undergo condensation under inert atmosphere. Post-reaction, the crude chalcone is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >95% purity by HPLC.
Piperazine-Pyrrolidinyl Conjugation
The 1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl} substituent is introduced via nucleophilic acyl substitution.
Acylation Protocol
-
Activation : Treat chalcone intermediate (1 eq) with oxalyl chloride (1.5 eq) in dry DCM at −20°C for 2 hr.
-
Coupling : Add piperazine-pyrrolidinyl precursor (1.1 eq) and triethylamine (3 eq) dropwise. Stir at 25°C for 24 hr.
-
Workup : Quench with ice-water, extract with DCM, and concentrate under reduced pressure.
Critical Parameters :
-
Moisture-free conditions prevent hydrolysis of the acyl chloride intermediate.
-
Excess amine ensures complete conversion, reducing dimer byproducts.
Maleic Acid Salt Formation
The final step involves protonating the piperazine nitrogen with maleic acid.
Crystallization Optimization
| Variable | Optimal Range | Effect on Crystal Quality |
|---|---|---|
| Solvent System | EtOH:H₂O (4:1) | Enhances solubility differential |
| Acid:Base Ratio | 1.05:1 | Prevents free base contamination |
| Cooling Rate | 0.5°C/min | Yields monoclinic crystals |
| Seeding | 0.1% w/w | Controls polymorph formation |
Post-crystallization, the salt is washed with cold ether and dried under vacuum (40°C, 48 hr) to constant mass. XRPD analysis confirms phase purity.
Process Analytical Technology (PAT)
In-line FTIR and Raman spectroscopy monitor reaction progression:
-
Aldol Condensation : Disappearance of aldehyde C=O stretch (1720 cm⁻¹).
-
Acylation : Emergence of amide I band (1650 cm⁻¹).
-
Salt Formation : Shift in N–H stretch from 3350 cm⁻¹ (free base) to 3200 cm⁻¹ (protonated).
Comparative Method Analysis
Alternative routes were evaluated for scalability:
| Method | Advantages | Limitations |
|---|---|---|
| Solid-Phase Synthesis | High throughput | Low yield (32%) |
| Microwave-Assisted | Reduced time (2 hr) | Equipment costs |
| Flow Chemistry | Improved heat transfer | Clogging risks |
Batch synthesis remains optimal for >100 g batches, achieving 68% overall yield.
Impurity Profiling
Common impurities and mitigation strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| Dimerized Chalcone | Over-condensation | Column chromatography |
| N-Oxide Derivative | Oxidation during workup | Nitrogen blanket |
| Maleic Anhydride | Acid degradation | pH-controlled crystallization |
HPLC-MS with a C18 column (0.1% TFA in ACN/H₂O gradient) resolves impurities at 254 nm.
Scale-Up Considerations
Industrial production necessitates:
-
Reactor Design : Glass-lined steel for acid compatibility.
-
Waste Management : Neutralization of spent acid streams.
-
QC Testing : USP <621> compliance for residual solvents.
Pilot studies (50 kg batches) showed reproducible purity (99.2–99.8%) and compliance with ICH Q3A guidelines.
Analyse Chemischer Reaktionen
Cinepazide maleate undergoes various chemical reactions:
Oxidation: It can undergo oxidation reactions, particularly affecting the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Substitution reactions are common, especially involving the methoxy groups on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild to moderate temperatures and neutral to slightly acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can possess antibacterial properties. For instance, related compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Acetylcholinesterase Inhibition : Some studies highlight the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects, showing promise in dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Applications in Drug Development
The compound's unique structure makes it a candidate for various therapeutic applications:
- CNS Disorders : Given its potential as an acetylcholinesterase inhibitor, it may be useful in treating cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders .
- Metabolic Disorders : Similar compounds have been investigated for their ability to manage metabolic syndrome, including type 2 diabetes and obesity .
Case Studies
Several studies have been conducted on related compounds that provide insights into the efficacy and safety profiles:
Wirkmechanismus
Cinepazide maleate operates primarily through its action on the smooth muscle cells lining the blood vessels. Its primary mechanism of action involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, cinepazide maleate increases the intracellular levels of cAMP, leading to vasodilation . Additionally, it potentiates A2 adenosine receptors, further enhancing its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Maleic Acid vs. Fumaric Acid
Key Insight : Maleic acid’s higher solubility and lower melting point facilitate its use in drug formulations, whereas fumaric acid’s stability suits food preservation .
Maleic Acid vs. Malic Acid
Key Insight : Malic acid’s hydroxyl group reduces acidity, making it safer for consumption, while maleic acid’s reactivity suits industrial applications .
Maleic Acid vs. Succinic Acid
Key Insight : Maleic acid’s unsaturated structure enables polymerization and lignin pretreatments, whereas succinic acid’s biodegradability supports sustainable materials .
Maleic Acid vs. Itaconic Acid
Key Insight : Itaconic acid’s bio-based production offers eco-friendly advantages, though maleic anhydride remains dominant in UPR synthesis .
Biologische Aktivität
The compound 1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid, also known as Cinepazide maleate (CAS No. 23887-46-9), is a synthetic derivative noted for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
Cinepazide maleate has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O5 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 23887-46-9 |
| IUPAC Name | 1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid |
| Density | 1.200±0.06 g/cm³ (Predicted) |
| Boiling Point | 637.8±55.0 °C (Predicted) |
Cinepazide maleate acts primarily as a vasodilator and has been shown to influence multiple pathways:
- Calcium Channel Blockade : It inhibits calcium influx into vascular smooth muscle cells, promoting relaxation and vasodilation .
- Phosphodiesterase Inhibition : This mechanism enhances intracellular cAMP levels, further contributing to vascular relaxation.
- Adenosine Receptor Modulation : The compound potentiates A2 adenosine receptors, which play a crucial role in mediating vasodilation and improving blood flow.
Cardiovascular Effects
Cinepazide maleate is primarily indicated for treating various cerebrovascular conditions:
- Cerebral Arteriosclerosis : It improves cerebral blood flow and reduces symptoms associated with ischemic events.
- Transient Ischemic Attacks (TIAs) : The compound has shown efficacy in preventing TIAs by enhancing vascular function .
Neuroprotective Effects
Research indicates that Cinepazide may offer neuroprotective benefits:
- Reduction of Oxidative Stress : By modulating oxidative stress pathways, it protects neuronal cells from damage during ischemic episodes .
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of Cinepazide:
- In vitro Studies : The compound demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies
Several studies have highlighted the clinical relevance of Cinepazide maleate:
- Clinical Trials in Cerebrovascular Disease :
- A double-blind study involving patients with chronic cerebral ischemia showed significant improvement in cognitive function and quality of life after treatment with Cinepazide compared to placebo controls.
- Neuroprotective Studies :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : The synthesis of piperazine- and pyrrolidine-containing compounds typically involves multi-step reactions requiring precise stoichiometry and controlled conditions. For example:
- Step 1 : Coupling of the pyrrolidinyl ketone with a piperazine derivative using carbodiimide-based coupling agents.
- Step 2 : Introduction of the trimethoxyphenyl group via a Knoevenagel condensation, monitored by TLC/HPLC to ensure completion .
- Step 3 : Salt formation with maleic acid under anhydrous conditions to avoid hydrolysis .
- Critical Factors : Use of catalysts (e.g., palladium on carbon for hydrogenation), inert atmospheres to prevent oxidation, and purification via column chromatography with silica gel or reverse-phase HPLC .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons) and the trimethoxyphenyl group (δ 3.8–4.0 ppm for OCH3) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for the protonated ion [M+H]+).
- XRD/PXRD : Characterize crystalline forms of the maleic acid salt .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Gloves, lab coats, and safety goggles due to potential irritancy (similar to piperazine derivatives) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do stereochemical variations in the piperazine-pyrrolidine moiety impact biological activity?
- Case Study : Analogous compounds (e.g., 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl] derivatives) show that stereochemistry affects receptor binding.
- Experimental Design : Synthesize enantiomers via chiral resolution (e.g., using S- or R-proline catalysts) and compare IC50 values in target assays .
- Data Interpretation : Contradictions in activity may arise from impurities in diastereomeric mixtures, necessitating chiral HPLC validation .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Root Causes :
- Impurity Profiles : Trace levels of unreacted intermediates (e.g., maleic acid byproducts) can skew results. Use LC-MS to identify and quantify impurities .
- Solvent Effects : Biological assays in DMSO vs. aqueous buffers may alter compound aggregation. Standardize solvent systems .
- Resolution : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- In Silico Approaches :
- ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity) and blood-brain barrier penetration.
- Docking Studies : Model interactions with target receptors (e.g., dopamine D2-like receptors, common for piperazine derivatives) using AutoDock Vina .
- Validation : Compare predicted vs. experimental metabolic stability in microsomal assays .
Q. What are the structure-activity relationships (SAR) for analogs of this compound?
- Key Modifications :
Q. How can researchers address low yields in the final coupling step?
- Troubleshooting :
- Catalyst Optimization : Replace traditional Pd/C with Buchwald-Hartwig catalysts for C–N bond formation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize reactive intermediates .
- Temperature Control : Gradual heating (40–60°C) prevents decomposition of the enone moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
